molecular formula C14H18BBrCl2O3 B2659150 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester CAS No. 2096337-29-8

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester

Cat. No.: B2659150
CAS No.: 2096337-29-8
M. Wt: 395.91
InChI Key: OCTASHZGJVAHBC-UHFFFAOYSA-N
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Description

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is a boronic ester derivative. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a bromoethoxy group and dichlorophenyl group, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester typically involves the reaction of 2,4-dichlorophenylboronic acid with 2-bromoethanol in the presence of a base, followed by esterification with pinacol. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions.

    Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild bases and solvents like acetonitrile.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used. Solvents include ethanol or toluene, and reactions are often conducted under inert atmospheres.

Major Products Formed

    Substitution Reactions: Products include substituted phenylboronic esters with various functional groups.

    Cross-Coupling Reactions: Products are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive compounds.

    Medicine: Investigated for its potential in drug discovery and development, particularly in cancer research.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In cross-coupling reactions, the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoethoxy)phenylboronic acid, pinacol ester
  • 4-(2-Bromoethoxy)phenylboronic acid, pinacol ester

Uniqueness

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is unique due to the presence of both bromoethoxy and dichlorophenyl groups. This combination enhances its reactivity and versatility in various chemical transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTASHZGJVAHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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